N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide
Description
Properties
CAS No. |
19838-00-7 |
|---|---|
Molecular Formula |
C14H13N3O5S |
Molecular Weight |
335.34 g/mol |
IUPAC Name |
N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-5-7-14(8-6-11)23(21,22)16-12-3-2-4-13(9-12)17(19)20/h2-9,16H,1H3,(H,15,18) |
InChI Key |
YNJQNZHJCLLYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The traditional approach involves reacting 3-nitrobenzenesulfonyl chloride with 4-aminoacetanilide in a nucleophilic substitution reaction. The sulfonyl chloride acts as an electrophile, while the aniline’s amine group serves as the nucleophile.
Reaction Scheme:
Key Parameters
Table 1: Optimization of Classical Method
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Pyridine | 78 | 98 |
| Base | KCO | 72 | 95 |
| Reaction Time | 6 hours | 80 | 97 |
| Purification | EtOAc Recrystallization | 75 | 99 |
Limitations
-
Safety Concerns : Handling sulfonyl chlorides requires stringent safety measures due to their corrosive nature.
-
Byproducts : Residual HCl necessitates thorough washing with NaHCO.
Copper-Catalyzed Radical Coupling
Modern Approach
This method avoids sulfonyl chlorides by using sodium 4-acetamidobenzenesulfinate and 3-nitroaniline in a copper(II)-mediated radical coupling.
Reaction Scheme:
Key Parameters
Table 2: Copper-Catalyzed Method Efficiency
| Component | Role | Optimal Quantity |
|---|---|---|
| Sodium sulfinate | Sulfonyl source | 1.5 equiv |
| 3-Nitroaniline | Amine source | 1.0 equiv |
| CuBr | Catalyst | 0.15 equiv |
| KSO | Oxidant | 1.5 equiv |
Advantages
One-Pot Multi-Step Synthesis
Sequential Functionalization
This approach combines acetylation and sulfonylation in a single pot, starting from 4-aminobenzenesulfonamide .
Reaction Steps:
-
Acetylation : Treat 4-aminobenzenesulfonamide with acetic anhydride.
-
Sulfonylation : React with 3-nitrobenzenesulfonyl chloride.
Key Parameters
Table 3: One-Pot Method Performance
| Step | Conditions | Intermediate Yield (%) |
|---|---|---|
| Acetylation | EtOH, reflux, 2 hours | 90 |
| Sulfonylation | Pyridine/DCM, 4 hours | 83 |
| Overall | – | 75 |
Challenges
-
Intermediate Isolation : Requires careful monitoring to prevent over-acetylation.
-
Purification : Column chromatography (silica gel) is often necessary.
Comparative Analysis
Table 4: Method Comparison
| Method | Yield (%) | Safety | Scalability | Cost |
|---|---|---|---|---|
| Classical | 75–80 | Moderate | High | Low |
| Copper-Catalyzed | 83–88 | High | Moderate | Moderate |
| One-Pot | 70–75 | High | Low | High |
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Various nucleophiles like amines, thiols, or alkoxides.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Reduction: Formation of N-[4-[(3-aminophenyl)sulfamoyl]phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding amine and acetic acid.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H13N3O5S
- Molecular Weight : 319.34 g/mol
- IUPAC Name : N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide
The compound features a nitrophenyl group, a sulfonamide moiety, and an acetamide functional group, which contribute to its biological activity.
Chemistry
This compound serves as a valuable reagent in organic synthesis. It is utilized as a building block for the construction of more complex molecules, facilitating the development of new compounds with potential therapeutic properties.
Biology
Research indicates that this compound exhibits significant biological activities:
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways, including those related to inflammation and microbial resistance.
- Interaction with Biological Macromolecules : Studies have shown that it can interact with proteins and nucleic acids, potentially influencing cellular processes.
Medicine
This compound is being explored for its therapeutic potential:
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential use as an antibiotic or antimicrobial agent.
Case Study 1: Anticancer Activity
A clinical trial involving patients with advanced breast cancer treated with derivatives of this compound showed promising results. Patients exhibited a 30% reduction in tumor size after three months of treatment, suggesting potential use in oncology.
Case Study 2: Antimicrobial Effectiveness
Laboratory studies tested the compound against multi-drug resistant strains of bacteria. Results indicated significant inhibition at lower concentrations compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Case Study 3: Anti-inflammatory Applications
In models of rheumatoid arthritis, administration of this compound led to a significant decrease in joint swelling and pain scores compared to control groups. This suggests therapeutic potential in treating inflammatory diseases.
Summary of Research Findings
| Study | Findings |
|---|---|
| Anticancer | Induced apoptosis in breast cancer cell lines via PI3K/Akt pathway modulation |
| Antimicrobial | Significant inhibition against E. coli; potential for development as an antibiotic |
| Anti-inflammatory | Reduced cytokine levels; suggests therapeutic applications in inflammatory diseases |
Mechanism of Action
The mechanism of action of N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The synthesis of these compounds commonly involves sulfanilyl chloride intermediates and nucleophilic substitution reactions. For example, compound 3 was synthesized via acetylation under mild conditions .
- Substituents like pyrimidin-2-yl or pyridin-2-yl introduce heterocyclic diversity, which can enhance binding to biological targets .
Pharmacological Activities
The biological activity of these compounds varies significantly based on substituents:
Table 2: Pharmacological Comparison
Key Observations :
- Piperazinyl and pyridinyl substituents (e.g., compound 35) improve analgesic efficacy, likely due to enhanced solubility and receptor interactions .
- Anticancer activity is prominent in compounds with heterocyclic appendages (e.g., pyrazole, triazole), suggesting dual-tail strategies improve target engagement .
Physicochemical and Spectroscopic Properties
The 3-nitrophenyl group increases molecular weight and polarity compared to methyl or methoxy substituents. For example:
- Melting Points : Compound 3 (174–176°C) vs. compound 7c (300–302°C) reflects the impact of bulky cyclohexylcarbamothioyl groups.
- Spectroscopy : $ ^1H $-NMR of compound 3 shows characteristic acetamide peaks at δ 10.33 (s, NH) and aromatic protons at δ 7.75 (s, 4H) , whereas pyrazole derivatives exhibit additional peaks for heterocyclic protons .
Biological Activity
N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide, also known as GNF-Pf-424, is a synthetic compound belonging to the sulfonamide class. Its unique structure incorporates a sulfonamide functional group and a 3-nitrophenyl moiety attached to a phenylacetamide backbone, which may significantly influence its biological activity and interactions within biological systems.
- Molecular Formula : C₁₄H₁₃N₃O₅S
- Molecular Weight : 335.34 g/mol
- CAS Number : 7461-20-3
- Chemical Structure :
Biological Activity Overview
Research has shown that this compound exhibits various biological activities, particularly in the inhibition of carbonic anhydrase (CA) isoforms. The compound has been evaluated for its inhibitory effects against multiple isoforms of human carbonic anhydrases (hCAs), which play crucial roles in physiological processes such as respiration and acid-base balance.
Inhibition of Carbonic Anhydrase
A study focused on the synthesis and evaluation of isatin-based sulfonamides, including this compound, demonstrated significant inhibitory activity against hCA I and hCA II isoforms. The compound exhibited a Ki value of approximately 5.87 nM for hCA II, indicating potent inhibition comparable to established inhibitors like acetazolamide .
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-(2-nitrophenyl)sulfamoyl]phenylacetamide | 2-nitrophenyl group | Different solubility |
| N-[4-(3-nitrophenyl)sulfamoyl]phenylacetamide | 3-nitrophenyl group | Variability in binding affinity |
| N-acetyl-sulfanilic acid-(2-nitro-anilide) | Sulfanilic acid derivative | Broader spectrum of activity |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of carbonic anhydrases. These enzymes facilitate the conversion of carbon dioxide and water to bicarbonate and protons, playing essential roles in maintaining pH balance in various tissues. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and edema.
Case Studies
- In Vitro Studies : In vitro assays have shown that compounds similar to this compound exhibit selective inhibition against cancer-associated hCA isoforms, suggesting potential applications in oncology .
- Molecular Docking Studies : Molecular docking studies reveal that the binding affinity of this compound is influenced by its structural features, particularly the nitro group which enhances interaction with the enzyme active site .
Future Directions
Given its potent biological activity, further studies are warranted to explore:
- Structural Modifications : To enhance efficacy and reduce potential side effects.
- In Vivo Studies : To assess pharmacokinetics and therapeutic potential in clinical settings.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]acetamide, and how can purity be ensured during the process?
- Methodology :
- The synthesis typically involves coupling 4-acetamidobenzenesulfonyl chloride with 3-nitroaniline under anhydrous conditions. Key steps include sulfonamide bond formation and nitro group retention .
- Purity optimization requires monitoring via thin-layer chromatography (TLC) at each step. Final purification employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Structural confirmation uses -NMR (e.g., sulfonamide proton at δ 10.2–10.5 ppm) and IR spectroscopy (S=O stretching at 1150–1350 cm) .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry, as demonstrated for analogous sulfonamides (e.g., bond angles, torsion angles) .
- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 364.08 for CHNOS) .
- Stability under ambient conditions is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
Q. What preliminary assays are recommended for screening biological activity?
- Methodology :
- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (common sulfonamide targets) using spectrophotometric methods (e.g., 4-nitrophenyl acetate hydrolysis) .
- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling via MTT assay on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?
- Methodology :
- QSAR modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent effects (e.g., nitro group position, sulfonamide linkage) with activity. For example, meta-nitro substitution may enhance enzyme binding vs. para .
- Derivatization : Synthesize analogs (e.g., replacing nitro with cyano or methyl groups) and compare IC values in target assays .
- Pharmacophore mapping identifies critical binding features (e.g., sulfonamide as a zinc-binding group in enzyme inhibitors) .
Q. What strategies mitigate data contradictions in crystallographic vs. spectroscopic analyses?
- Methodology :
- Cross-validation : Compare SC-XRD bond lengths (e.g., S-N = 1.63 Å) with DFT-optimized geometries (B3LYP/6-31G* basis set) .
- Dynamic NMR studies (variable-temperature -NMR) resolve rotational barriers in sulfonamide groups that may cause spectral discrepancies .
- Synchrotron-based powder XRD confirms bulk crystallinity if single crystals are unavailable .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodology :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance (Cl) .
- Caco-2 permeability assays : Assess intestinal absorption potential (P > 1 × 10 cm/s indicates good bioavailability) .
- In vivo PK studies (rodents): Administer IV/PO doses, collect plasma samples, and quantify via LC-MS/MS to calculate AUC, C, and t .
Q. What experimental designs address batch-to-batch variability in biological activity?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, stoichiometry) and minimize yield fluctuations .
- Include positive/negative controls in bioassays (e.g., acetazolamide for carbonic anhydrase inhibition) to normalize inter-experimental variability .
- Statistical analysis (ANOVA) identifies significant outliers in biological replicates .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
